3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 147779-33-7
VCID: VC21137916
InChI: InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3
SMILES: CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC
Molecular Formula: C18H15Cl4NO2
Molecular Weight: 419.1 g/mol

3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one

CAS No.: 147779-33-7

Cat. No.: VC21137916

Molecular Formula: C18H15Cl4NO2

Molecular Weight: 419.1 g/mol

* For research use only. Not for human or veterinary use.

3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one - 147779-33-7

Specification

CAS No. 147779-33-7
Molecular Formula C18H15Cl4NO2
Molecular Weight 419.1 g/mol
IUPAC Name 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
Standard InChI InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3
Standard InChI Key UAFCYIXWEZQEGQ-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC
Canonical SMILES CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator